molecular formula C10H11ClN2O3 B2666224 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1903564-16-8

5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2666224
CAS No.: 1903564-16-8
M. Wt: 242.66
InChI Key: UXICHPHEEXIXJJ-UHFFFAOYSA-N
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Description

5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H10ClN2O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carboxylic acid with oxirane (ethylene oxide) to form the oxolan-3-yloxy derivative. This intermediate is then reacted with ammonia or an amine to form the carboxamide. The reaction conditions generally involve the use of a solvent such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid
  • 5-chloro-6-(tetrahydro-3-furanyloxy)nicotinic acid

Uniqueness

5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the oxolan-3-yloxy group and the carboxamide moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-8-3-6(9(12)14)4-13-10(8)16-7-1-2-15-5-7/h3-4,7H,1-2,5H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXICHPHEEXIXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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